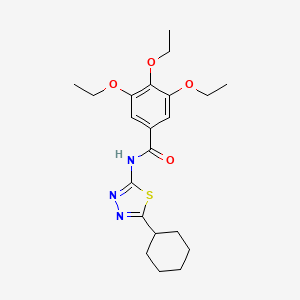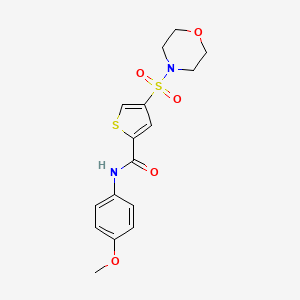![molecular formula C19H23N3O4S B3446733 4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B3446733.png)
4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide
Overview
Description
4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide , also known by its chemical structure, is a compound with the following IUPAC name: 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline . Its molecular formula is C₁₁H₁₇N₃O₂S . This compound exhibits interesting pharmacological properties and has been studied for various applications .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of 4-methoxyaniline with 4-methylpiperazine followed by sulfonylation. The detailed synthetic route and conditions are documented in the literature. Researchers have explored various synthetic pathways to optimize yields and purity .
Molecular Structure Analysis
The molecular structure of 4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide consists of a benzene ring substituted with a methoxy group, a phenyl group, and a sulfonyl group attached to a piperazine ring. The sulfonyl moiety contributes to its pharmacological activity, and the methoxy group enhances its solubility and bioavailability .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and cyclizations. Researchers have investigated its reactivity with different nucleophiles and electrophiles to explore its synthetic versatility and potential applications .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
Future Directions
Researchers continue to explore the pharmacological properties of this compound. Future studies may focus on its potential as a drug candidate, its selectivity for specific targets, and its therapeutic applications. Additionally, investigations into its stability, metabolism, and pharmacokinetics are crucial for its development .
properties
IUPAC Name |
4-methoxy-3-(4-methylpiperazin-1-yl)sulfonyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21-10-12-22(13-11-21)27(24,25)18-14-15(8-9-17(18)26-2)19(23)20-16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXVTZHZRJAGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(4-methylpiperazin-1-yl)sulfonyl-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3446683.png)
![dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate](/img/structure/B3446689.png)
![N-allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B3446697.png)
![2-(4-chlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]acetohydrazide](/img/structure/B3446702.png)

![1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)azepane](/img/structure/B3446708.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B3446710.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B3446718.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylbenzenesulfonamide](/img/structure/B3446719.png)

![4-methyl-N-(3-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3446741.png)

